molecular formula C16H15N5O5S B2539929 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946208-30-6

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2539929
CAS No.: 946208-30-6
M. Wt: 389.39
InChI Key: ZCYZBLDTQRMZQB-UHFFFAOYSA-N
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Description

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a sophisticated chemical hybrid scaffold designed for pharmaceutical and microbiological research. This compound integrates multiple privileged heterocyclic structures, including a 1,3,4-oxadiazole ring and an isoxazole unit, which are frequently employed in the development of novel therapeutic agents. Although the specific biological data for this compound is not yet fully characterized in public literature, its structural framework is highly indicative of significant research potential. Compounds featuring the 1,3,4-oxadiazole core have demonstrated potent bacteriostatic activity against resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . The inclusion of a sulfonamide group is a common feature in antiplasmodial agents targeting Plasmodium falciparum , the parasite responsible for malaria . The molecular structure is engineered to exhibit favorable drug-likeness, likely complying with key parameters of Lipinski's rule of five, which is critical for promising pharmacokinetic properties and high passive permeability in drug discovery campaigns . This reagent is provided exclusively for research applications, including but not limited to, investigations into its mechanism of action, antimicrobial susceptibility testing, and as a lead compound for the synthesis of novel derivatives in medicinal chemistry. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-21(11-4-5-11)27(23,24)12-6-2-10(3-7-12)14(22)18-16-20-19-15(25-16)13-8-9-17-26-13/h2-3,6-9,11H,4-5H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYZBLDTQRMZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the oxadiazole and oxazole rings. The final step involves the addition of the cyclopropyl(methyl)sulfamoyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with metabolic processes.

Comparison with Similar Compounds

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences :
    • Sulfamoyl Group : Benzyl(methyl) substituent (LMM5) vs. cyclopropyl(methyl) in the target compound.
    • Oxadiazole Substituent : (4-Methoxyphenyl)methyl (LMM5) vs. 1,2-oxazol-5-yl in the target.
  • Activity :
    • LMM5 demonstrated antifungal efficacy against Candida albicans (MIC₅₀ = 8 μg/mL) via Trr1 inhibition .
    • The methoxy group in LMM5 enhances lipophilicity but may reduce metabolic stability compared to the oxazole ring in the target compound.

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences :
    • Sulfamoyl Group : Cyclohexyl(ethyl) substituent (LMM11) vs. cyclopropyl(methyl) in the target.
    • Oxadiazole Substituent : Furan-2-yl (LMM11) vs. 1,2-oxazol-5-yl in the target.
  • Activity: LMM11 showed moderate antifungal activity (MIC₅₀ = 16 μg/mL) .

Risvodetinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide)

  • Key Differences :
    • Core Structure : Pyrimidine-pyridine backbone (risvodetinib) vs. oxadiazole-benzamide in the target compound.
    • Application : Risvodetinib is a kinase inhibitor (recommended INN by WHO in 2023) , while the target compound is antifungal.
  • Shared Features :
    • Both contain 1,2-oxazol-5-yl groups, suggesting this moiety may enhance binding in diverse targets.

Mechanistic and Pharmacokinetic Insights

  • Target Affinity : The 1,2-oxazol-5-yl group in the target compound may improve hydrogen bonding with Trr1 compared to LMM11’s furan or LMM5’s methoxyphenyl groups .
  • Metabolic Stability : The cyclopropyl group likely reduces oxidative metabolism compared to LMM5’s benzyl or LMM11’s cyclohexyl groups, which are prone to CYP450-mediated degradation.
  • Solubility : The oxazole ring’s polarity may enhance aqueous solubility over LMM5’s lipophilic methoxy group.

Biological Activity

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound notable for its potential biological activities. This compound incorporates a sulfamoyl group and heterocyclic structures, which are often associated with various pharmacological effects. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • A benzamide core.
  • A sulfamoyl group that is crucial for biological activity.
  • A 1,3,4-oxadiazole ring and a 1,2-oxazole moiety that contribute to its pharmacological properties.

Molecular Formula

C16H15N5O5SC_{16}H_{15}N_{5}O_{5}S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • Enzyme Inhibition : It has been suggested that the compound may act as an enzyme inhibitor by binding to the active sites of target enzymes. This interaction can disrupt metabolic processes or bacterial cell wall synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Compounds containing the sulfamoyl group have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : A study demonstrated that related compounds showed strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .

Case Studies and Experimental Data

A detailed analysis of biological activities was conducted on related compounds with similar structural features. The following table summarizes some relevant findings:

CompoundActivityIC50 (µM)Reference
Compound AAChE Inhibition0.63
Compound BAntibacterial (Bacillus subtilis)Moderate
Compound CCytotoxic against DAN-G cellsNot specified

Q & A

Q. What are the key synthetic pathways for synthesizing 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions:

Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .

Hydrazination : Convert the ester to a hydrazide intermediate using hydrazine hydrate.

Oxadiazole Formation : Treat the hydrazide with cyanogen bromide to form the 1,3,4-oxadiazol-2-amine core .

Coupling : React the oxadiazole amine with 4-[cyclopropyl(methyl)sulfamoyl]benzoyl chloride under anhydrous conditions (e.g., sodium hydride in THF).
Purity optimization requires column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropane geometry. For example, cyclopropyl protons appear as multiplets between δ 0.5–1.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at m/z ~500).
  • IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm1^{-1}) and oxadiazole (C=N at 1600–1650 cm1^{-1}) .
    Contradictions (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled humidity/temperature or using 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

  • Methodological Answer :
  • Agar Diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL. Use ciprofloxacin as a positive control .
  • MIC Determination : Perform broth microdilution assays (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
  • Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) via MTT assay to ensure selectivity .

Advanced Research Questions

Q. How can reaction yields be improved for the coupling step between the oxadiazole amine and sulfamoyl benzoyl chloride?

  • Methodological Answer :
  • Solvent Optimization : Replace THF with DMF to enhance solubility of aromatic intermediates .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation .
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., oxadiazole ring degradation) .
  • In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and terminate at optimal conversion.

Q. What computational strategies are effective for predicting target enzymes and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures of bacterial enoyl-ACP reductase (e.g., 1BVR) or human kinases. Focus on sulfonamide and oxadiazole interactions with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
  • QSAR Models : Train models using IC50_{50} data from analogs to predict activity against resistant strains .

Q. How can contradictory data from enzyme inhibition assays (e.g., IC50_{50} variability) be systematically addressed?

  • Methodological Answer :
  • Assay Validation : Ensure enzyme purity (SDS-PAGE >95%) and activity (positive controls like triclosan for FabI inhibitors) .
  • Buffer Optimization : Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to stabilize enzyme-compound interactions.
  • Statistical Analysis : Use ANOVA to identify outliers and repeat experiments with triplicate technical replicates .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved metabolic stability?

  • Methodological Answer :
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify vulnerable sites (e.g., cyclopropane oxidation) .
  • Bioisosteric Replacement : Substitute the oxazole ring with thiazole (improves LogP) or triazole (enhances metabolic resistance) .
  • Prodrug Design : Introduce ester or phosphate moieties at the sulfonamide group to enhance oral bioavailability .

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